molecular formula C12H12N4O B11224887 N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11224887
M. Wt: 228.25 g/mol
InChI Key: LRRSXFFFFBRIJH-NTEUORMPSA-N
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Description

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-4-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between pyridine-4-carbohydrazide and 1-methyl-1H-pyrrole-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The reaction can be represented as follows:

Pyridine-4-carbohydrazide+1-methyl-1H-pyrrole-2-carbaldehydeN’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-4-carbohydrazide\text{Pyridine-4-carbohydrazide} + \text{1-methyl-1H-pyrrole-2-carbaldehyde} \rightarrow \text{N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-4-carbohydrazide} Pyridine-4-carbohydrazide+1-methyl-1H-pyrrole-2-carbaldehyde→N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-4-carbohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce amines.

Scientific Research Applications

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can coordinate with metal ions, affecting the redox metabolism and inhibiting enzyme activity . This can lead to the generation of reactive oxygen species and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of both pyridine and pyrrole rings, which provide distinct electronic and steric properties. This makes it a versatile ligand in coordination chemistry and a potential candidate for various biological applications .

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C12H12N4O/c1-16-8-2-3-11(16)9-14-15-12(17)10-4-6-13-7-5-10/h2-9H,1H3,(H,15,17)/b14-9+

InChI Key

LRRSXFFFFBRIJH-NTEUORMPSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

CN1C=CC=C1C=NNC(=O)C2=CC=NC=C2

solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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